Product packaging for RPR-260243(Cat. No.:CAS No. 668463-35-2)

RPR-260243

Cat. No.: B1680034
CAS No.: 668463-35-2
M. Wt: 510.5 g/mol
InChI Key: VWNMWKSURFWKAL-HXOBKFHXSA-N
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Description

Significance of hERG Channels in Cardiac Repolarization

The hERG potassium channels are critical components of the heart's electrical cycle, specifically conducting the rapid component of the delayed rectifier potassium current (IKr). nih.govpnas.orgyoutube.com This current is crucial for the timely repolarization of the cardiac action potential, the electrical impulse that governs heart muscle contraction. nih.govpnas.org The proper functioning of hERG channels ensures that the heart muscle cells can reset after each beat, maintaining a regular rhythm. The alpha subunit of this channel, which forms the ion-conducting pore, is encoded by the KCNH2 gene. pnas.orgrupress.org Two subunits, hERG 1a and hERG 1b, are expressed in cardiac tissue and coassemble to form the functional channel, which has distinct properties from channels formed by the 1a subunit alone. pnas.orgnih.gov

Overview of hERG Channel Dysfunction in Cardiac Arrhythmias and Long QT Syndrome (LQTS)

Impairment of hERG channel function, either due to genetic mutations or as an unintended side effect of various medications, leads to a reduction in the IKr current. nih.govpnas.org This reduction slows down ventricular repolarization, prolonging the action potential duration. pnas.org On an electrocardiogram (ECG), this manifests as a lengthening of the QT interval, a condition known as Long QT Syndrome (LQTS). nih.govpnas.orgnih.gov Individuals with LQTS are at an increased risk of developing a dangerous type of ventricular arrhythmia called Torsades de Pointes, which can lead to fainting, seizures, and sudden cardiac death. pnas.orgresearchgate.net Mutations in the KCNH2 gene are the cause of Long QT Syndrome Type 2 (LQT2). ahajournals.org

Emergence of hERG Channel Activators as Potential Therapeutic Agents

The discovery that reduced hERG channel activity underlies certain cardiac arrhythmias prompted researchers to explore strategies to enhance channel function. nih.govpatsnap.com This led to the emergence of hERG channel activators, a novel class of compounds designed to increase the potassium ion flow through these channels. patsnap.comscbt.com Unlike hERG blockers, which can induce LQTS, activators aim to restore or augment the repolarizing current, thereby shortening the action potential and potentially preventing arrhythmias. physiology.orgnih.gov These compounds represent a promising therapeutic approach for managing both congenital and acquired forms of LQTS. nih.govnih.gov Different types of hERG activators have been identified, with some, like RPR-260243, primarily working by slowing the deactivation of the channel. rupress.orgnih.gov

Historical Context and Discovery of this compound as a Novel hERG Activator

Prior to the discovery of this compound, the focus of hERG-related pharmacology was almost exclusively on channel blockers due to their association with drug-induced LQTS. drugbank.com The concept of a small molecule that could activate the hERG channel was a novel therapeutic hypothesis. This compound, with the chemical name (3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxo-propyl]-1-[3-(2,3,5-trifluoro-phenyl) -prop-2-ynyl]-piperidine-3-carboxylic acid, was identified as the first such activator. drugbank.com Its discovery, reported in 2005, marked a significant milestone in cardiac electrophysiology research. drugbank.com Studies revealed that this compound's primary mechanism of action is to dramatically slow the deactivation (closure) of the hERG channel, leading to a persistent potassium current upon repolarization. drugbank.com This unique mechanism of action established this compound as a valuable tool for studying the physiological role of hERG and paved the way for the development of other hERG activators. nih.govdrugbank.com

Research Findings on this compound

Electrophysiological Effects on hERG Channels

Patch-clamp electrophysiology studies have been instrumental in elucidating the specific effects of this compound on hERG channel kinetics.

ParameterEffect of this compoundConcentration RangeKey Findings
Deactivation Dramatically slowed1 to 30 µMThe primary mechanism of action, inhibiting channel closure. drugbank.com
Activation No significant effect on steady-state parameters1 to 30 µMThis compound does not significantly alter the voltage-dependence of channel opening. drugbank.com
Inactivation Little effect on channel inactivation processes1 to 30 µMThe compound does not substantially affect the normal inactivation of the channel. drugbank.com
Current Amplitude Little effect1 to 30 µMThis compound primarily modulates the gating kinetics rather than the magnitude of the current. drugbank.com

This table is interactive. Click on the headers to sort.

Effects in Preclinical Models

The anti-arrhythmic potential of this compound has been investigated in various preclinical models, demonstrating its ability to counteract the effects of hERG channel blockade.

Experimental ModelKey Findings
Guinea Pig Myocytes This compound enhanced the delayed rectifier current and completely reversed the action potential-prolonging effects of the hERG blocker dofetilide (B1670870). drugbank.com
Langendorff Perfused Guinea Pig Heart At a concentration of 5 µM, this compound increased T-wave amplitude, prolonged the PR interval, and shortened the QT interval. drugbank.com
Zebrafish Hearts This compound abbreviated the ventricular action potential duration, increased the post-repolarization refractory period, and rescued dofetilide-induced ventricular arrhythmia. physiology.org

This table is interactive. You can filter the data by model.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H25F3N2O4 B1680034 RPR-260243 CAS No. 668463-35-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4R)-4-[3-(6-methoxyquinolin-4-yl)-3-oxopropyl]-1-[3-(2,3,5-trifluorophenyl)prop-2-ynyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25F3N2O4/c1-37-20-5-6-25-22(15-20)21(8-10-32-25)26(34)7-4-17-9-12-33(16-23(17)28(35)36)11-2-3-18-13-19(29)14-24(30)27(18)31/h5-6,8,10,13-15,17,23H,4,7,9,11-12,16H2,1H3,(H,35,36)/t17-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNMWKSURFWKAL-HXOBKFHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)CCC3CCN(CC3C(=O)O)CC#CC4=C(C(=CC(=C4)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)CC[C@@H]3CCN(C[C@@H]3C(=O)O)CC#CC4=C(C(=CC(=C4)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90466757
Record name RPR-260243
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

668463-35-2
Record name RPR-260243
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular and Cellular Mechanisms of Rpr 260243 Action on Herg Channels

Modulation of hERG Channel Gating Kinetics

RPR-260243 is known to significantly impact the speed and characteristics of hERG channel transitions between different functional states (closed, open, and inactivated). acs.orgnih.gov

Profound Slowing of hERG Channel Deactivation

A primary effect of this compound is the dramatic slowing of hERG channel deactivation kinetics. nih.govdrugbank.com This effect is concentration-dependent. drugbank.comrupress.org The compound selectively delays the slow component of deactivation in both wild-type and certain mutant hERG channels, such as the R56Q variant associated with Long QT Syndrome type 2 (LQTS2). rupress.org At 37°C, this compound also increased the contribution of the slow component of deactivation. rupress.org The slowing of deactivation by this compound is not dependent on a covalent link between the voltage sensor domain and the pore domain of the channel. nih.govfrontiersin.org It also does not require intact N-termini for its effect. nih.govresearchgate.net Studies using split hERG1a channels, which lack a covalent link between the voltage-sensing domain and the pore domain, showed that this compound still significantly slowed the deactivation rate, by a factor of approximately 4. nih.gov

Table 1: Effect of this compound on hERG Channel Deactivation Kinetics at -60 mV nih.gov

Conditionτdeact (ms)
Control (WT hERG1a)67 ± 3
30 µM this compound (WT hERG1a)272 ± 6
Control (Split hERG1a)67 ± 3
30 µM this compound (Split hERG1a)272 ± 6

Note: Data is representative and based on measurements at a Vret of -60 mV. nih.gov

Attenuation (Inhibition) of hERG Channel Inactivation

In addition to slowing deactivation, this compound also attenuates (inhibits) hERG channel inactivation. medchemexpress.comacs.orgpnas.org This effect is described as slight acs.org or attenuated P-type inactivation. pnas.org While the primary effect is on deactivation, higher concentrations of this compound have been shown to reduce inactivation. researchgate.net

Effects on Voltage Dependence of Activation and Inactivation

This compound can induce a positive shift in the voltage dependence of inactivation of hERG channels. pnas.orgnih.govphysiology.org At higher concentrations, this shift in the voltage dependence of inactivation becomes more pronounced. physiology.org Some studies suggest that this compound has little to no significant effects on steady-state activation parameters. drugbank.com However, another source indicates a small hyperpolarizing shift in the voltage dependence of activation. nih.gov The effects on the voltage dependence of activation and the rate of deactivation can be variable and drug-specific among hERG agonists. pnas.org Gating current measurements have indicated that this compound does not alter the kinetics or voltage-dependence of hERG voltage sensor movements, suggesting its effect is on the coupling between the voltage sensor and pore closure. frontiersin.orgfrontiersin.org

Molecular Determinants of this compound Binding and Interaction

Research has focused on identifying where this compound binds to the hERG channel to exert its effects.

Identification of Binding Site within the hERG Channel Pore Domain

Evidence suggests a possible binding site for this compound in or near the channel pore. acs.org Molecular modeling and mutagenesis studies have been used to map the binding site. pnas.orgnih.govrupress.orgfrontiersin.orgresearchgate.net

Intracellular Ends of S5 and S6 Helices

Studies, including mutagenesis experiments and molecular dynamics simulations, indicate that this compound binds to a pocket located at the intracellular ends of the S5 and S6 helices of a single hERG subunit. pnas.orgnih.govfrontiersin.orgresearchgate.netresearchgate.netfrontiersin.orgnih.govresearchgate.net Specific residues in the cytoplasmic ends of the S5 and S6 helices have been shown to influence the effects of this compound on gating, defining a putative binding site. acs.org The interacting residues are located in the N-terminal end of the S5 segment, which connects to the S4-S5 linker, and a nearby region of the C-terminal end of the S6 segment. nih.gov Molecular docking investigations based on the cryo-EM structure of the hERG channel in the open conformation support a binding site at the intracellular ends of helices S5 and S6. frontiersin.orgresearchgate.net The binding of this compound in this region may delay the closure of the pore module. frontiersin.orgresearchgate.net The location of these key residues suggests that this compound may slow deactivation by interfering with the electromechanical coupling between the voltage-sensing domain and the pore domain. nih.govfrontiersin.org

Role of the S4-S5 Linker Interface

The S4-S5 linker is a crucial component in the electromechanical coupling of voltage-gated potassium channels, transmitting the movement of the voltage-sensing domain (VSD) to the pore domain (PD) to control channel opening and closing. nih.govacs.orgfrontiersin.org Research suggests that this compound may interfere with this coupling by interacting with residues located near the cytoplasmic ends of the S5 and S6 helices, which are adjacent to the S4-S5 linker. nih.govpnas.orgfrontiersin.org This interaction is thought to play a role in the drug's ability to slow deactivation. nih.govpnas.orgfrontiersin.org Studies using split hERG1a channels, which lack a covalent link between the VSD and PD, have indicated that the slowing of deactivation by this compound does not solely depend on this covalent linkage, but rather involves interference with the electromechanical coupling. nih.govfrontiersin.org

Critical Residues Involved in this compound Interaction (e.g., N658, R665)

Specific amino acid residues within the hERG channel have been identified as critical for the interaction with this compound and its effects on channel gating. Mutagenesis studies have highlighted residues located in the S4-S5 linker and the cytoplasmic ends of the S5 and S6 domains. pnas.org Notably, residues N658 and R665 in the S6 segment have been shown to form contacts with this compound. acs.orgnih.gov Other residues in the S5 and S6 segments, such as L553, F557, V659, I662, L666, and Y667, have also been implicated, with mutations in these positions altering the effects of this compound on deactivation and/or inactivation. pnas.orgnih.govpsu.edunih.govnih.gov These residues collectively define a putative binding site for this compound located at the VSD-PD interface or near the cytoplasmic ends of the S5 and S6 domains. pnas.orgacs.orgnih.govnih.gov

Influence on Intracellular Amino- and Carboxyl-Terminal Interactions

The slow deactivation characteristic of hERG channels is known to depend on a specific interaction between the intracellular amino- and carboxyl-termini of the channel subunits. nih.govfrontiersin.orgnih.govresearchgate.net While this compound dramatically slows deactivation, studies using hERG channels with truncated N-termini or deleted C-termini have provided insights into the drug's dependence on these regions. This compound can still slow the deactivation rate of channels missing their amino-termini or split channels lacking a covalent link between the VSD and pore domains. nih.govnih.govresearchgate.netresearchgate.net However, its ability to slow deactivation requires an intact C-terminus. nih.govresearchgate.net This suggests that this compound does not slow deactivation by stabilizing an interaction involving the amino-terminus but rather requires the presence of the C-terminus. nih.govresearchgate.net

Impact on Electromechanical Coupling between Voltage Sensor and Pore Domains

This compound's influence on hERG channel gating is closely linked to its impact on the electromechanical coupling between the voltage sensor and pore domains. The drug's binding site, located at the VSD-PD interface or the intracellular ends of S5 and S6, is strategically positioned to interfere with the conformational changes that mediate channel closing. nih.govpnas.orgacs.orgfrontiersin.org By interacting with residues in these regions, this compound is thought to disrupt the normal S5-S6 interactions and the canonical activation paths originating from the S4-S5 linker. nih.govacs.orgfrontiersin.orgnih.govresearchgate.net This interference with the electromechanical coupling is proposed as the underlying mechanism for the observed slowing of deactivation. nih.govpnas.orgfrontiersin.org

Specificity Profile of this compound towards Ion Channels

This compound demonstrates a notable specificity profile among ion channels, primarily targeting hERG channels. medchemexpress.comdrugbank.com

Absence of Activator Effects on Closely Related Potassium Channels (e.g., ERG3/KV11.3)

A key aspect of this compound's specificity is the absence of activator effects on closely related voltage-gated potassium channels, including ERG3 (KV11.3). medchemexpress.comdrugbank.comacs.orgnih.govfishersci.co.uk While hERG and ERG3 belong to the same EAG family of potassium channels, this compound does not induce activator-like effects on ERG3. medchemexpress.comdrugbank.comacs.orgnih.govfishersci.co.uk Some studies even indicate that this compound can inhibit the ERG3 channel. nih.gov This differential sensitivity, potentially attributable to differences in specific residues within the binding site (e.g., Thr556 in hERG vs. Ile558 in rat ERG3), highlights the selectivity of this compound for the hERG isoform. nih.govnih.gov

Limited Effects on Other Cardiac Ion Channels (e.g., Na+ channels, KCNQ1 K+ channels, L-type Ca2+ channels)

Beyond its specific action on hERG channels, this compound exhibits limited effects on other major cardiac ion channels at concentrations where it effectively modulates hERG. Studies have shown no significant activator effects on human cardiac Na+ channels (Nav1.5) or KCNQ1 K+ channels (KCNQ1/KCNE1), which are also crucial for cardiac electrical activity and linked to LQTS. rupress.orgnih.govpsu.edunih.govresearchgate.netnih.gov While this compound can weakly inhibit L-type Ca2+ channels (ICa,L), this effect is generally observed at higher concentrations and is less pronounced compared to its activating effect on hERG deactivation. sfu.carupress.orgnih.govpsu.edunih.govresearchgate.netnih.gov This relative selectivity for hERG contributes to the interest in this compound as a potential therapeutic agent with a reduced risk of off-target effects on other cardiac ion currents. rupress.orgnih.govpsu.edunih.govresearchgate.netnih.govresearchgate.net

Isoform Specificity (e.g., hERG1a vs. hERG1b)

The hERG gene (KCNH2) encodes for the pore-forming α-subunit of the IKr channel, which exists as alternatively spliced variants, notably hERG1a and hERG1b researchgate.net. These isoforms differ in their N-terminal domains; hERG1b lacks the entire long N-terminal domain present in hERG1a acs.orgnih.gov.

Studies investigating the effects of this compound on different hERG isoforms have indicated a notable specificity. This compound demonstrates a high specificity for the hERG1b isoform acs.orgnih.gov. This suggests that the presence or absence of the long N-terminal domain plays a role in the interaction of this compound with the channel. While this compound effectively slows deactivation of hERG1a channels frontiersin.orgresearchgate.netnih.gov, its higher specificity for the hERG1b isoform highlights a differential interaction based on the channel's N-terminal composition acs.orgnih.gov.

Research on split hERG1a channels, which lack a covalent link between the VSD and pore domain, has shown that this compound can still significantly slow their deactivation rate, similar to wild-type hERG1a channels frontiersin.orgresearchgate.netnih.govnih.gov. However, the ability of this compound to slow deactivation requires an intact C-terminus, indicating the importance of this region for the compound's action researchgate.netnih.gov.

Electrophysiological data on hERG1a channels provides insight into the concentration-dependent effects of this compound on current parameters.

hERG1a Current ParameterEC50 (µM)Reference
Ipeak8.2 ± 0.8 frontiersin.orgnih.gov
Itail-peak15.0 ± 1.9 frontiersin.orgnih.gov
Deactivation Rate (Vret = -60 mV)7.9 ± 1.0 frontiersin.orgnih.gov
V0.5 of Deactivation8 frontiersin.orgnih.gov

These data were obtained from studies using Xenopus laevis oocytes expressing hERG1a channels frontiersin.orgnih.govadooq.com. The difference in EC50 values for Ipeak and Itail-peak, as well as the direct effect on deactivation rate, underscore the complex interaction of this compound with hERG1a gating. The observed higher specificity for hERG1b suggests that while the compound interacts with hERG1a, its effects may be more pronounced or mechanistically distinct on the isoform lacking the extensive N-terminal domain acs.orgnih.gov.

Pharmacological Characterization and Electrophysiological Effects of Rpr 260243 in Experimental Systems

In Vitro Electrophysiological Investigations using Patch-Clamp Techniques

In vitro studies utilizing patch-clamp techniques have been instrumental in characterizing the electrophysiological effects of RPR-260243 on hERG channels. nih.gov These investigations have primarily focused on the compound's modulation of channel gating kinetics. nih.govrupress.org

Studies in Heterologous Expression Systems (e.g., CHO cells, HEK-293 cells, Xenopus oocytes)

This compound's effects have been studied in various heterologous expression systems, including Xenopus oocytes and HEK-293 cells, which stably express hERG channels. nih.govrupress.orgnih.gov Patch-clamp electrophysiology in these systems revealed that this compound dramatically slows current deactivation when applied to cells expressing hERG. nih.gov Studies in Xenopus oocytes at 21°C and HEK cells at 37°C demonstrated a concentration-dependent slowing of deactivation kinetics in both wild-type (WT) and the LQTS2-associated R56Q mutant hERG channels. rupress.orgnih.gov this compound selectively delayed the slow component of deactivation in both WT and R56Q channels at both temperatures and increased the contribution of the slow component at 37°C. rupress.org The compound has also been shown to activate split hERG1a channels in Xenopus oocytes. frontiersin.orgnih.gov

Concentration-Dependent Modulation of hERG Current Deactivation Kinetics

A key effect of this compound is its concentration-dependent modulation of hERG current deactivation kinetics. rupress.orgnih.govfrontiersin.org Studies have shown that this compound slows deactivation in a concentration-dependent manner over a range of 1 to 30 µM. nih.gov This slowing of deactivation is a primary mechanism by which this compound augments hERG channel function. nih.govphysiology.orgphysiology.org The compound selectively delays the slow component of deactivation. rupress.org

Interactive Table 1: Concentration-Dependent Effect of this compound on hERG Deactivation Kinetics (Representative Data)

This compound Concentration (µM)Effect on Deactivation KineticsSystem (Temperature)Citation
1-30Dramatically slowed current deactivationCells stably expressing hERG nih.gov
Various concentrationsConcentration-dependent slowing of deactivation kineticsXenopus oocytes (21°C), HEK cells (37°C) rupress.orgnih.gov
10Reasonably specific to hERG channel deactivationhiPSC-CMs researchgate.net
30Slowed deactivation rate at -60 mV (EC50 = 7.9 ± 1.0 µM)Split hERG1a channels (Xenopus oocytes) frontiersin.orgnih.gov

Temperature- and Voltage-Dependent Effects on hERG Channel Gating

The effects of this compound on hERG channel deactivation have been observed to be temperature- and voltage-dependent. nih.govnih.govphysiology.org While a detailed analysis of temperature dependence using a single expression system was not the primary focus of some studies, comparisons between experiments conducted at 21°C (in oocytes) and 37°C (in HEK cells) suggest a possible temperature dependence to the effect size, with the effect potentially being less pronounced at lower temperatures. rupress.orgnih.gov this compound's effects on deactivation kinetics are also voltage-dependent. nih.gov At higher concentrations (e.g., ≥ 30 µM), this compound can induce a depolarizing shift in the voltage dependence of inactivation gating of hERG channels. nih.govsemanticscholar.org However, at concentrations of 10 µM or less, its action is primarily focused on slowing deactivation with little to no effect on activation or inactivation gating, aside from a slowing of recovery from inactivation kinetics. nih.gov Gating current measurements suggest that this compound does not significantly affect the kinetics and voltage-dependence of hERG voltage sensor movements, implying its effect is likely through altering the coupling between the voltage sensor and pore closure. frontiersin.org

Effects on Cardiac Action Potential Parameters in Isolated Myocytes

Studies in isolated myocytes have investigated the impact of this compound on cardiac action potential parameters, particularly its influence on the delayed rectifier current (IKr) and its ability to counteract drug-induced action potential prolongation. medchemexpress.comnih.govrupress.org

Enhancement of Delayed Rectifier Current (IKr)

This compound has been shown to enhance the delayed rectifier current (IKr) in isolated cardiac myocytes. rupress.orgguidetopharmacology.org This enhancement is consistent with its mechanism of slowing hERG channel deactivation, which contributes to IKr. physiology.orgphysiology.org By slowing deactivation, this compound increases the hERG current during the repolarization phase of the action potential. frontiersin.org In guinea pig myocytes, this compound enhanced the delayed rectifier current. medchemexpress.comnih.govdrugbank.com

Reversal of Drug-Induced Action Potential Prolongation (e.g., by Dofetilide)

A significant finding regarding this compound is its ability to reverse drug-induced action potential prolongation. medchemexpress.comrupress.orgnih.govphysiology.orgguidetopharmacology.org Dofetilide (B1670870), a known hERG blocker that prolongs the action potential, has been used in experimental settings to induce action potential prolongation and arrhythmia. nih.govphysiology.orgresearchgate.net this compound has been shown to completely reverse the action potential-prolonging effects of dofetilide in guinea pig myocytes. nih.govdrugbank.com In ex vivo zebrafish whole hearts, this compound successfully restored normal sinus rhythm in hearts exhibiting dofetilide-induced arrhythmia. nih.govphysiology.orgresearchgate.net This effect is attributed to this compound's enhancement of hERG channel protective currents, particularly during the refractory period, which helps to counteract the effects of IKr inhibition. nih.govphysiology.orgphysiology.org

Interactive Table 2: Effect of this compound on Dofetilide-Induced Action Potential Prolongation (Representative Findings)

Experimental SystemDofetilide EffectThis compound Effect (in presence of Dofetilide)Citation
Guinea pig myocytesAction potential prolongationCompletely reversed prolongation nih.govdrugbank.com
Ex vivo zebrafish whole heartsInduced arrhythmia, prolonged action potentialRestored normal sinus rhythm, abbreviated APD nih.govphysiology.orgresearchgate.net

Whole-Organ Electrophysiological Assessment

Investigations into the effects of this compound on cardiac electrophysiology have been conducted using various whole-organ experimental systems, including the Langendorff heart method and zebrafish whole-heart models. These studies provide insights into the compound's influence on cardiac repolarization and arrhythmogenicity at the organ level.

Studies utilizing the Langendorff Heart Method

Studies utilizing the Langendorff heart method have investigated the effects of this compound on cardiac electrical activity in isolated, perfused hearts. In guinea pig hearts, administration of 5 µM this compound was found to induce notable changes in several electrocardiographic parameters. nih.govnih.govtargetmol.com

Assessment of Cardiac Repolarization Markers (e.g., T-wave amplitude, PR interval, QT interval)

Assessment of cardiac repolarization markers in Langendorff-perfused guinea pig hearts treated with 5 µM this compound revealed specific alterations. The compound increased T-wave amplitude, prolonged the PR interval, and shortened the QT interval. nih.govnih.govtargetmol.com While this compound enhanced the delayed rectifier current in guinea pig myocytes, it had minimal effect on action potential parameters when administered alone in these cells. nih.govmedchemexpress.com However, this compound was observed to completely reverse the action potential-prolonging effects induced by dofetilide in this preparation. nih.gov

The observed changes in repolarization markers suggest that this compound influences the electrical recovery phase of the cardiac cycle. The increase in T-wave amplitude and shortening of the QT interval are consistent with an enhancement of repolarizing currents, such as the hERG-mediated IKr. nih.gov The prolongation of the PR interval indicates an effect on atrial conduction. nih.govrevportcardiol.org

A summary of the effects of 5 µM this compound on cardiac repolarization markers in Langendorff-perfused guinea pig hearts is presented in the table below:

ParameterEffect of 5 µM this compoundSource
T-wave amplitudeIncreased nih.govnih.govtargetmol.com
PR intervalProlonged nih.govnih.govtargetmol.com
QT intervalShortened nih.govnih.govtargetmol.com

Investigation in Zebrafish Whole-Heart Models (e.g., optical mapping, patch-clamp electrophysiology)

Zebrafish whole-heart models have emerged as valuable tools for studying cardiac electrophysiology due to similarities with human cardiac function, including the predominance of IKr current in repolarization and comparable action potential morphology and duration. physiology.orgfrontiersin.orgresearchgate.net Investigations using optical mapping and patch-clamp electrophysiology in ex vivo zebrafish hearts have provided detailed insights into the effects of this compound. physiology.orgsfu.ca

Application of this compound to zebrafish hearts has been shown to shorten the ventricular action potential duration (APD), with a more pronounced effect on late-phase repolarization. physiology.orgsfu.ca This abbreviation of APD subsequently led to a reduction in the triangulation index, a marker of repolarization heterogeneity. physiology.orgsfu.ca

Optical mapping experiments using 30 µM this compound demonstrated a reduction in APD at 90% repolarization (APD90) from 132 ± 4 ms (B15284909) in control conditions to 111 ± 2 ms (n=5 hearts; P=0.021). physiology.org The compound also increased post-repolarization refractoriness, which is thought to result from the enhancement of protective currents flowing early in the refractory period. physiology.orgsfu.ca

Furthermore, this compound has been investigated for its ability to counteract arrhythmias. In zebrafish hearts treated with dofetilide, a known IKr inhibitor that induces arrhythmic action potential firing, application of this compound successfully restored normal sinus rhythm. physiology.orgsfu.ca This antiarrhythmic effect highlights the potential benefit of enhancing hERG channel function by slowing deactivation. physiology.org

Studies have also explored the effects of this compound on electrical restitution properties in zebrafish hearts. The maximum slope of the electrical restitution curve (ERC), measured by optical mapping, was increased in the presence of this compound. frontiersin.orgnih.gov This suggests that the activator compound improved dynamic APD adaptation during acute changes in beating frequency. frontiersin.orgnih.gov The increased ERC slope was associated with reduced beat-to-beat variability of heart rate and APD in the dofetilide-induced acquired LQTS model, further supporting the antiarrhythmic potential of this compound. frontiersin.orgnih.gov

Representative data from zebrafish whole-heart studies are summarized below:

Measurement TechniqueParameterEffect of this compound (e.g., 30 µM)FindingsSource
Optical MappingVentricular APDShortenedMore marked effect on late-phase repolarization. physiology.orgsfu.ca physiology.orgsfu.ca
Optical MappingTriangulation IndexReducedIndicates reduced repolarization heterogeneity. physiology.orgsfu.ca physiology.orgsfu.ca
Optical MappingPost-repolarization refractorinessIncreasedLikely due to enhanced protective currents. physiology.orgsfu.ca physiology.orgsfu.ca
Optical MappingElectrical Restitution Curve (ERC) slopeIncreasedImproved APD adaptation and reduced beat-to-beat variability. frontiersin.orgnih.gov frontiersin.orgnih.gov
Patch-clampArrhythmia (Dofetilide-induced)Restored normal rhythmDemonstrated antiarrhythmic potential. physiology.orgsfu.ca physiology.orgsfu.ca

These findings from whole-organ studies in both guinea pig and zebrafish models provide substantial evidence for the electrophysiological effects of this compound, primarily mediated through its action as a hERG channel activator, influencing cardiac repolarization and demonstrating antiarrhythmic properties in experimental settings.

Therapeutic Implications and Antiarrhythmic Potential of Rpr 260243

Rationale for hERG Channel Activation in Long QT Syndrome Type 2 (LQTS2)

LQTS2 is often caused by loss-of-function mutations in the gene encoding the hERG channel (KCNH2), leading to a reduction in the repolarizing potassium current (IKr). physiology.orgphysiology.orgresearchgate.netnih.govnih.govacs.org This diminished current prolongs the ventricular action potential and the QT interval on the electrocardiogram, increasing the risk of potentially fatal arrhythmias like Torsade de Pointes (TdP). physiology.orgphysiology.orgresearchgate.netnih.govnih.govacs.org Activating the hERG channel can potentially compensate for this loss of function, thereby shortening the prolonged action potential duration and reducing arrhythmogenic risk. physiology.orgphysiology.orgresearchgate.netnih.govnih.govrupress.orgnih.govacs.org

Pharmacological Strategies for Counteracting Loss-of-Function hERG Mutations

Pharmacological strategies to counteract loss-of-function hERG mutations focus on enhancing the remaining channel activity or restoring proper gating. RPR-260243 represents such a strategy by acting as a hERG channel activator. physiology.orgphysiology.orgresearchgate.netnih.govnih.govrupress.orgnih.govacs.org Studies have shown that this compound can rescue accelerated deactivation gating caused by LQTS-associated mutations, such as the R56Q variant in hERG1. nih.govnih.govrupress.orgfrontiersin.orgsemanticscholar.orgworktribe.comresearchgate.net This rescue effect helps to restore a more wild-type-like repolarizing drive, particularly during the early refractory period and diastolic interval. nih.govrupress.orgsemanticscholar.orgworktribe.com

Mitigation of Acquired hERG Block by Unspecific Drugs

Beyond inherited channelopathies, acquired hERG block by various non-cardiac drugs is a significant cause of acquired LQTS and increased arrhythmia risk. nih.govresearchgate.netnih.govresearchgate.netdrugbank.comgoogle.com Many drugs, despite having different primary targets, can inadvertently block the hERG channel, leading to delayed repolarization and a predisposition to TdP. researchgate.netnih.govresearchgate.netdrugbank.comgoogle.com this compound has demonstrated the ability to counteract the action potential-prolonging effects of hERG blockers like dofetilide (B1670870) in preclinical models. physiology.orgphysiology.orgresearchgate.netnih.govnih.govresearchgate.netdrugbank.comresearchgate.netresearchgate.net This suggests that hERG activation could be a viable approach to mitigate the proarrhythmic risk associated with acquired hERG block. physiology.orgphysiology.orgresearchgate.netnih.govnih.govresearchgate.netdrugbank.comresearchgate.netresearchgate.net

Antiarrhythmic Efficacy in Preclinical Models

Preclinical studies have investigated the antiarrhythmic efficacy of this compound, primarily in models of prolonged repolarization and induced arrhythmias. physiology.orgphysiology.orgresearchgate.netnih.govnih.govrupress.orgnih.govresearchgate.net

Restoration of Normal Cardiac Rhythm in Arrhythmia Models (e.g., Dofetilide-induced arrhythmia)

A key finding in preclinical research is the ability of this compound to restore normal cardiac rhythm in models of drug-induced arrhythmia. physiology.orgphysiology.orgresearchgate.netnih.govnih.govresearchgate.net For instance, in zebrafish hearts exhibiting dofetilide-induced arrhythmia, this compound successfully rescued the irregular action potential firing and restored normal sinus rhythm. physiology.orgphysiology.orgresearchgate.netnih.govresearchgate.net This demonstrates the compound's potential to acutely reverse arrhythmogenic effects caused by IKr inhibition. physiology.orgphysiology.orgresearchgate.netnih.govresearchgate.net

Modulation of Ventricular Action Potential Duration (APD) and Triangulation

This compound has been shown to modulate ventricular action potential duration (APD). Specifically, it abbreviates the ventricular APD, particularly affecting the late phase of repolarization. physiology.orgphysiology.orgresearchgate.netnih.gov This preferential shortening of late-phase repolarization alters action potential morphology and reduces triangulation, an index considered a predictor of cardiac arrhythmogenicity. physiology.orgphysiology.orgresearchgate.netnih.gov At a concentration of 30 µM, this compound reduced the mean APD at 90% repolarization (APD90) from 132 ± 4 ms (B15284909) in control to 111 ± 2 ms in zebrafish hearts (P = 0.021). physiology.org The triangulation index (APD90 - APD30) was also reduced. physiology.org

Here is a data table summarizing the effect of this compound on APD in zebrafish hearts:

ParameterControl (ms)This compound (30 µM) (ms)P-value
APD90132 ± 4111 ± 20.021
APD3058 ± 266 ± 20.302
Triangulation (APD90 - APD30)74 ± ? (Calculated)45 ± ? (Calculated)Not explicitly stated, but reduced

Enhancement of Post-Repolarization Refractoriness and Protective Currents

In addition to modulating APD, this compound increases the post-repolarization refractory period. physiology.orgphysiology.orgresearchgate.netnih.gov This effect is attributed to the this compound-induced enhancement of hERG channel protective currents that flow early in the refractory period. physiology.orgphysiology.orgresearchgate.netnih.govnih.govrupress.orgsemanticscholar.orgworktribe.com These protective currents, resulting from the slow deactivation of hERG channels upon repolarization, are crucial for resisting afterdepolarizations and triggered activity, which are mechanisms underlying arrhythmias. physiology.orgnih.govrupress.orgsemanticscholar.orgworktribe.com While the peak protective current may not be significantly increased, the current flowing at later time points during repolarization is enhanced. physiology.orgnih.govrupress.orgsemanticscholar.orgworktribe.com For instance, at a coupling interval of 100 ms, the protective current was increased from 67 ± 1% in control to 90 ± 1% with 30 µM this compound (n = 6, P < 0.001) in Xenopus oocytes expressing hERG channels. physiology.org

Here is a data table illustrating the enhancement of hERG protective currents by this compound:

ParameterControl (%)This compound (30 µM) (%)P-value
Peak Protective Current100 ± ?97 ± 10.027
Protective Current at 100 ms Coupling Interval67 ± 190 ± 1< 0.001

The combined effect of APD abbreviation and increased refractoriness contributes to the antiarrhythmic potential of this compound observed in preclinical models. physiology.orgphysiology.orgresearchgate.netnih.gov

Targeted Rescue of LQTS2-Associated hERG Mutant Channel Dysfunction (e.g., R56Q variant)

Mutations in the gene encoding the hERG channel (KCNH2) are responsible for Long QT Syndrome Type 2 (LQTS2). sfu.canih.govrupress.orgsemanticscholar.orgresearchgate.net These mutations can lead to a loss of functional hERG channels or altered channel gating, resulting in prolonged cardiac action potentials and an increased risk of arrhythmias. nih.govsfu.canih.gov The R56Q variant is a specific LQTS2-associated hERG mutant characterized by accelerated deactivation kinetics. rupress.orgsemanticscholar.org

Research has demonstrated that this compound can provide targeted rescue of the dysfunction associated with the hERG R56Q mutant channel. sfu.canih.govrupress.orgsemanticscholar.orgresearchgate.netresearchgate.netnih.gov At physiological temperatures, this compound enhances the repolarizing hERG currents that occur during the refractory period in response to premature depolarizations. nih.govrupress.orgsemanticscholar.orgresearchgate.net This effect is particularly notable in R56Q mutant channels, where this compound has been shown to restore a repolarizing drive similar to that of wild-type (WT) channels during the early refractory period and diastolic interval, thereby counteracting the attenuated protective currents characteristic of this mutation. nih.govsemanticscholar.orgresearchgate.net

Studies investigating the effects of this compound on the R56Q mutant have shown that it slows the accelerated deactivation kinetics of these channels in a concentration-dependent manner. rupress.orgsemanticscholar.orgresearchgate.net Specifically, this compound selectively delayed the slow component of deactivation in both WT and R56Q channels. semanticscholar.org In silico kinetic modeling further supports these experimental findings, predicting that this compound can partially rescue the arrhythmic effects associated with the R56Q mutation without inducing a risk of early repolarization. nih.govsemanticscholar.orgresearchgate.net These findings suggest that the pathogenicity of certain hERG variants, such as R56Q, may arise from reduced repolarizing protection during the refractory period and diastolic interval, and that this compound's ability to enhance these protective currents offers a potential therapeutic avenue. nih.govsemanticscholar.orgresearchgate.net

Classification of this compound as a Type I hERG Activator

hERG channel activators are broadly classified into different types based on their primary mechanisms of action on channel gating. This compound is classified as a Type I hERG activator. nih.govsfu.canih.govnih.govrupress.orgsemanticscholar.orgresearchgate.netresearchgate.netnih.govphysiology.orgacs.orgnih.govphysiology.orgresearchgate.netfrontiersin.orgresearchgate.net

The defining characteristic of Type I activators is their primary effect of slowing the rate of hERG channel deactivation. nih.govsfu.canih.govnih.govrupress.orgsemanticscholar.orgresearchgate.netresearchgate.netnih.govphysiology.orgacs.orgnih.govphysiology.orgresearchgate.netfrontiersin.orgresearchgate.net this compound has been shown to dramatically slow hERG current deactivation. nih.govnih.govfrontiersin.orgresearchgate.netdrugbank.com In addition to its prominent effect on deactivation, this compound can also attenuate channel inactivation or cause a positive shift in the voltage dependence of inactivation, although this is considered a secondary effect compared to its impact on deactivation kinetics. nih.govphysiology.orgacs.orgnih.govfrontiersin.orgresearchgate.netmedchemexpress.com

Mechanistic Distinction from Other hERG Activator Classes

hERG activators are typically categorized into four classes based on how they modulate channel gating:

Class 1: Primarily slow the rate of channel deactivation. acs.org

Class 2: Primarily attenuate channel inactivation. acs.org

Class 3: Induce a negative shift in the voltage dependence of activation. acs.org

Class 4: Increase the channel open probability. acs.org

This compound, as a Type I activator, is distinguished by its dominant effect on slowing deactivation kinetics. nih.govsfu.canih.govnih.govrupress.orgsemanticscholar.orgresearchgate.netresearchgate.netnih.govphysiology.orgacs.orgnih.govphysiology.orgresearchgate.netfrontiersin.orgresearchgate.net This mechanism contrasts with that of Type 2 activators, which primarily reduce channel inactivation. physiology.orgnih.gov The slowing of deactivation by this compound is reported to be more profound compared to other compounds that may also exhibit some effect on deactivation. nih.gov

Studies suggest that this compound binds to a site located at the interface between the pore domain and the voltage sensor domain of the hERG channel. nih.govnih.gov Its mechanism of slowing deactivation is thought to involve hindering conformational changes in the S6 helix that are necessary for channel closure. nih.govnih.gov While it also affects inactivation, this appears to occur via an allosteric mechanism. nih.gov Furthermore, this compound demonstrates a high degree of specificity for the hERG channel, showing little to no activator-like effects on other voltage-dependent ion channels, including the closely related ERG3 channel. acs.orgdrugbank.commedchemexpress.com

Implications for Reduced Proarrhythmic Risk (e.g., Short QT Syndrome)

A significant concern with some hERG activators is the potential for over-activation of the hERG current during the action potential plateau, which can lead to excessive abbreviation of the action potential duration (APD) and potentially trigger arrhythmias associated with Short QT Syndrome (SQTS). sfu.canih.govnih.govrupress.orgsemanticscholar.orgresearchgate.netphysiology.orgresearchgate.netcardiolatina.com Type 2 and Type 3 activators, which primarily affect inactivation or activation voltage dependence, have been linked to such proarrhythmic risks due to their tendency to cause rapid repolarization. nih.govnih.govacs.orgphysiology.orgresearchgate.netcardiolatina.com

In contrast, the classification of this compound as a Type I activator, primarily slowing deactivation, suggests a different profile regarding proarrhythmic risk. nih.govsfu.canih.govnih.govrupress.orgsemanticscholar.orgresearchgate.netresearchgate.netphysiology.orgphysiology.orgresearchgate.net By enhancing repolarizing current predominantly during the refractory period through slowed deactivation, this compound appears to have less effect on the resurgent hERG current during the action potential itself. sfu.canih.govrupress.orgsemanticscholar.orgresearchgate.net This mechanism is hypothesized to ameliorate arrhythmogenicity with a reduced risk of causing the early repolarization or overcorrection that can lead to SQTS. sfu.canih.govnih.govrupress.orgsemanticscholar.orgresearchgate.netphysiology.orgresearchgate.net

Advanced Research Methodologies and Computational Approaches Applied to Rpr 260243

Molecular Dynamics (MD) Simulations of RPR-260243-hERG Interactions

Molecular Dynamics (MD) simulations have been instrumental in elucidating the dynamic interactions between this compound and the hERG channel. All-atom MD simulations, often utilizing cryo-EM structures of the hERG channel, have revealed that this compound binds to a pocket located at the intracellular ends of the S5 and S6 helices within a single subunit of the channel frontiersin.orgnih.govresearchgate.netresearchgate.net. This binding site is supported by molecular docking investigations based on the open conformation of the hERG1 channel frontiersin.org.

MD simulations suggest that the slowing of channel deactivation by this compound may be mediated by the disruption of normal S5-S6 interactions frontiersin.orgnih.govresearchgate.netresearchgate.net. The binding of this compound at this intracellular site is proposed to influence the electromechanical coupling between the voltage-sensing domain (VSD) and the pore domain (PD) during channel closing rupress.org. Equilibrium simulations of hERG in both open and closed states, with and without this compound bound, have been used to identify representative conformations of amino acids involved in the interaction and to describe how this compound influences channel gating acs.orgnih.gov.

Mutagenesis Studies for Delineating Structure-Function Relationships and Binding Pockets

Mutagenesis studies have been fundamental in experimentally mapping the binding site of this compound and understanding the structure-function relationships governing its interaction with hERG nih.govrupress.orgacs.orgnih.govresearchgate.net. These studies have consistently located the this compound binding site at the intracellular interface of the S4-S5 linker, S5, and S6 helices rupress.orgresearchgate.net. Specific residues within this region have been identified that influence the effect of this compound on deactivation gating rupress.org.

Mutagenesis experiments involving amino acids in the loop L45 and the cytoplasmic ends of the S5 and S6 helices have demonstrated that both the VSD and the PD play a role in interacting with this compound acs.orgnih.gov. This suggests a binding site in or near the channel pore acs.orgnih.gov. For example, while this compound significantly slows deactivation in wild-type hERG and channels missing their amino-termini or lacking a covalent link between the VSD and PD, it did not slow deactivation in C-terminal truncated channels or D540K mutant channels activated by hyperpolarization nih.govresearchgate.netresearchgate.net. These findings indicate that an intact C-terminus is required for this compound to slow deactivation nih.govresearchgate.netresearchgate.net.

Mutagenesis data, such as that showing the R56Q mutation accelerates hERG deactivation kinetics and that this compound can restore wild-type-like transient hERG current amplitude in these mutant channels, further support the role of specific residues and regions in mediating the effects of this compound rupress.orgsemanticscholar.orgnih.govresearchgate.net.

In Silico Kinetic Modeling of hERG Channel Gating and this compound Modulation

In silico kinetic modeling has been employed to simulate hERG channel gating and predict the effects of this compound modulation rupress.orgsemanticscholar.orgnih.govresearchgate.netdntb.gov.ua. These models aim to recapitulate and predict aberrant gating behavior, such as that observed in LQTS-associated mutations like R56Q rupress.orgsemanticscholar.org. Kinetic models have predicted that the R56Q mutation has little effect on hERG current during the action potential but reduces repolarizing protection against afterdepolarizations rupress.orgsemanticscholar.orgnih.govresearchgate.net. Importantly, these simulations have predicted that this compound can provide partial rescue from the arrhythmic effects of R56Q without increasing the risk of early repolarization rupress.orgsemanticscholar.orgnih.govresearchgate.net.

Kinetic modeling can incorporate the effects of this compound on deactivation kinetics, which is a hallmark of its action rupress.orgsemanticscholar.org. By extending models to include multiple deactivation time courses, researchers can better capture the complex gating behavior influenced by this compound and mutations semanticscholar.org. These models provide a computational framework for understanding how this compound alters the dynamic transitions between closed, open, and inactivated states of the channel nih.govbiorxiv.org.

Network Analysis in Understanding Allosteric Mechanisms and Signal Transduction within the Channel

Network analysis has been adopted to investigate the microscopic effects of this compound on hERG gating and to reveal allosteric mechanisms researchgate.netacs.orgnih.govresearchgate.net. In this approach, the protein is represented as a graph where nodes correspond to amino acids, and edges represent contacts and motions acs.orgnih.gov. This compound can be included in this network representation acs.orgnih.gov.

Network analysis has revealed potential mechanisms by which this compound influences the electromechanical coupling between the VSD and the PD acs.orgnih.gov. It suggests that this compound can enhance the canonical activation path acs.orgnih.gov. In closed states, this compound may act as a bridge between the loop L45 and helix S6, favoring VSD-PD coupling acs.orgnih.gov. It can also strengthen the communication between the VSD and the PD, potentially by pushing helix S6 towards helix S5 acs.orgnih.gov. The analysis indicates that this compound can modify paths originating from the C-terminal side of the loop L45 acs.orgnih.gov. These findings suggest that this compound induces a whole-structure rearrangement of the channel that enhances opening and slightly impairs inactivation nih.gov. The allosteric modulation by this compound appears to involve distinct mechanisms of coupling between drug binding and altered deactivation and inactivation researchgate.net.

Future Directions and Research Perspectives for Rpr 260243 Studies

Deeper Elucidation of Molecular Mechanisms and Gating Modulation Pathways

Future research on RPR-260243 should focus on further unraveling the intricate molecular mechanisms by which it modulates hERG channel gating. While it is established that this compound slows deactivation and attenuates inactivation, the precise interactions and conformational changes within the channel protein that mediate these effects warrant deeper investigation. Studies have indicated that this compound binds to a pocket located at the intracellular ends of the S5 and S6 helices of a single hERG1 subunit. researchgate.netresearchgate.netresearchgate.net This binding is thought to disrupt normal S5-S6 interactions, leading to the slowed deactivation. researchgate.netresearchgate.net Further research could employ advanced structural techniques, such as cryo-electron microscopy with bound ligand, and extensive molecular dynamics simulations to provide higher-resolution insights into the binding site and the resulting allosteric modulation of channel gating. researchgate.netacs.org Investigations into the stoichiometry of this compound binding and its relationship to altered deactivation and inactivation have suggested distinct coupling mechanisms between drug binding and these gating processes, requiring all four subunits for maximal deactivation slowing but fewer for maximal inactivation effects. nih.govnih.gov Future studies could explore these differential coupling mechanisms in more detail. Additionally, research could investigate how this compound's interaction with specific residues in the S4-S5 linker and S5/S6 domains precisely influences electromechanical coupling. nih.govsfu.ca

Exploration of Potential Therapeutic Applications Beyond Primary Cardiac Arrhythmias

While this compound has primarily been investigated for its potential in treating cardiac arrhythmias, particularly those associated with LQTS2 and hERG loss-of-function, future research could explore its therapeutic potential in other conditions where hERG channels play a role. rupress.orgphysiology.orgnih.govnih.govnih.gov Although hERG is predominantly known for its cardiac function, it is also expressed in other tissues, including neurons and various cancer cells. Investigating the effects of this compound on hERG channels in these extra-cardiac tissues could reveal novel therapeutic avenues. For example, altered hERG expression or function has been implicated in some neurological disorders and cancers. Research could explore if modulating hERG activity with compounds like this compound could have beneficial effects in these contexts. However, such explorations would need to carefully consider potential off-target effects and the specific splice variants of hERG present in different tissues.

Rational Design and Development of Next-Generation hERG Activators Inspired by this compound Insights

The detailed understanding of this compound's interaction with hERG channels and its mechanism of action provides a valuable foundation for the rational design of novel, next-generation hERG activators. Future research should leverage the structural and mechanistic insights gained from studies on this compound to design compounds with improved potency, selectivity, and desired gating modulation profiles. For instance, understanding how this compound selectively slows deactivation could guide the design of activators that prioritize this specific gating effect, potentially minimizing risks associated with excessive action potential abbreviation seen with some other types of hERG activators. rupress.orgphysiology.orgnih.gov The identification of key residues involved in this compound binding nih.govsfu.ca can inform structure-based drug design efforts. Computational approaches, such as docking and molecular dynamics simulations, coupled with synthetic chemistry and electrophysiological validation, can be employed to develop compounds with tailored interactions and enhanced therapeutic windows. acs.org The goal would be to create activators that provide targeted antiarrhythmic potential with a reduced risk of undesired side effects. rupress.orgnih.govnih.gov

Q & A

Q. What is the primary pharmacological mechanism of RPR-260243, and how does it modulate ERG K+ channels in lymphatic muscle?

  • Answer : this compound selectively inhibits ERG K+ channels, prolonging the action potential (AP) plateau phase in lymphatic muscle. Experimental data show a concentration-dependent increase in AP plateau duration (e.g., 10 μM this compound increases plateau duration by ~200% compared to controls) . To validate this, researchers should use voltage-clamp techniques to measure channel activity and correlate findings with AP recordings under varying drug concentrations.

Q. What experimental models are most suitable for studying this compound’s effects on cellular electrophysiology?

  • Answer : Isolated lymphatic muscle preparations or transfected cell lines (e.g., HEK-293 cells expressing ERG channels) are optimal. Key parameters include measuring resting membrane potential (Vm) and AP frequency (e.g., this compound at 30 μM reduces AP frequency by 40% in lymphatic muscle) . Ensure models are validated with positive controls (e.g., ICA-105574, a known ERG activator) to confirm specificity.

Q. How should researchers design concentration-response experiments for this compound?

  • Answer : Use a logarithmic concentration range (e.g., 0.1–100 μM) to capture dose-dependent effects. Normalize results to baseline activity (e.g., AP plateau duration or Vm) and apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Include controls for solvent effects (e.g., DMSO) and replicate experiments across ≥3 independent trials .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s effects on resting membrane potential across studies?

  • Answer : Variability in Vm measurements (e.g., some studies report depolarization, others no change) may arise from tissue-specific ERG expression or experimental conditions (e.g., temperature, ionic gradients). Mitigate this by standardizing protocols (e.g., 37°C, physiological saline) and using paired experimental designs (same tissue pre/post drug application) . Cross-validate findings with complementary methods like patch-clamp electrophysiology.

Q. What statistical and computational tools are recommended for analyzing this compound’s effects on AP kinetics?

  • Answer : Use software such as Clampfit (Molecular Devices) or Python-based packages (e.g., Neurotic) for AP parameter extraction (plateau duration, frequency). Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For advanced modeling, integrate Hodgkin-Huxley equations to simulate ERG channel contributions .

Q. How should researchers address reproducibility challenges when studying this compound in heterogeneous tissues?

  • Answer : Document and control for tissue heterogeneity (e.g., lymphatic muscle vs. cardiac tissue) by including detailed metadata (e.g., animal strain, dissection protocols). Use blinded analysis to reduce bias and share raw datasets (e.g., AP traces, concentration curves) via repositories like Zenodo to facilitate replication .

Methodological Best Practices

  • Data Collection : Standardize equipment settings (e.g., sampling rate ≥10 kHz for AP recordings) and include negative/positive controls in all experiments .
  • Ethical Reporting : Disclose conflicts of interest (e.g., funding sources for this compound synthesis) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
  • Literature Integration : Systematically review existing studies using tools like PRISMA to identify gaps (e.g., this compound’s off-target effects on other K+ channels) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.